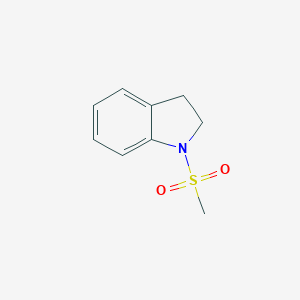

1-(メチルスルホニル)インドリン

説明

1-(Methylsulfonyl)indoline is a chemical compound with the linear formula C9H11NO2S . It has a molecular weight of 197.258 .

Synthesis Analysis

Indoline can be synthesized in various ways. There are three traditional methods to prepare indolines, including reduction from indole, intramolecular Diels–Alder synthesis, and catalytic synthesis . In addition to those methods, stereoselective syntheses are more suitable for specific indoline isomers .Molecular Structure Analysis

Indoline, also named 2,3-dihydroindole, consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . It is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties .Chemical Reactions Analysis

Indolines or dihydroindoles play a key role in drug discovery, and many drugs containing indoline cores have been reported in recent years . The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner .Physical and Chemical Properties Analysis

1-(Methylsulfonyl)indoline has a linear formula of C9H11NO2S and a molecular weight of 197.258 . The aromatic heterocyclic ring of indoline can improve the physicochemical properties of the compounds compared to other bicyclic structures .科学的研究の応用

抗ウイルス活性

インドール誘導体は、1-(メチルスルホニル)インドリンを含む、抗ウイルス研究において潜在的な可能性を示しています。 例えば、6-アミノ-4-置換アルキル-1H-インドール-2-置換カルボン酸エステル誘導体は、抗ウイルス剤として調製され、報告されています .

抗炎症活性

インドール誘導体は、抗炎症作用を有することが発見されています。 2-(4-(メチルスルホニル)フェニル)-1-置換-インドールのインドメタシンアナログを合成し、そのin vitro COX-2阻害作用ならびにin vivo抗炎症活性を評価しました .

抗がん活性

インドール誘導体は、抗がん研究の分野で有望な結果を示しています。 それらのユニークな構造により、それらは複数の受容体に高親和性で結合することが可能であり、これはがん治療のための新しい有用な誘導体を開発する際に役立つ可能性があります .

抗HIV活性

インドール誘導体は、潜在的な抗HIV特性についても研究されてきました。 複数の受容体に結合する能力は、新しいHIV治療法の開発に役立つ可能性があります .

抗酸化活性

インドール誘導体は、1-(メチルスルホニル)インドリンを含む、抗酸化特性を示すことが実証されています。 これは、酸化ストレスによって引き起こされる病状の治療法の開発において、それらを興味深い対象にしています .

抗菌活性

インドール誘導体は、抗菌特性を有することが発見されており、それらを新しい抗菌剤の開発における潜在的なリソースにしています .

環状付加反応

1-(メチルスルホニル)インドリンの主要な構成要素であるインドールは、環状付加反応を介して多様なヘテロ環状骨格の合成において重要な役割を果たすことが明らかになりました。 これらの反応は完全に原子経済的であり、グリーン反応とみなされています .

多様なヘテロ環状骨格の合成

インドールは、汎用性があり、容易に入手可能な出発物質として、さまざまな環状付加プロセスにおいて重要な役割を果たしており、潜在的な生物活性化合物の幅広い配列の作成に至っています .

作用機序

Target of Action

1-(Methylsulfonyl)indoline is a derivative of indole, a heterocyclic compound that plays a crucial role in medicinal chemistry . Indole and its derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents .

Mode of Action

Indole derivatives, including sulfonamide-based indoles, are known to interact with their targets in a variety of ways . For instance, they can undergo substitution, primarily at the C-3 position, and exhibit hydrophilic properties similar to the sulfonyl group . This allows them to interact effectively with their targets and induce changes in cellular processes.

Biochemical Pathways

Indole and its derivatives, including 1-(Methylsulfonyl)indoline, are produced by the metabolism of tryptophan, an essential amino acid . The metabolism of tryptophan by gut microorganisms leads to the production of indole and its derivatives . These compounds can then interact with various biochemical pathways, influencing a wide range of physiological processes .

Result of Action

Indole derivatives are known to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.

特性

IUPAC Name |

1-methylsulfonyl-2,3-dihydroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c1-13(11,12)10-7-6-8-4-2-3-5-9(8)10/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTGYXFSLMMMLAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701274681 | |

| Record name | 2,3-Dihydro-1-(methylsulfonyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701274681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5825-63-8 | |

| Record name | 2,3-Dihydro-1-(methylsulfonyl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5825-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-1-(methylsulfonyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701274681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(METHYLSULFONYL)INDOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

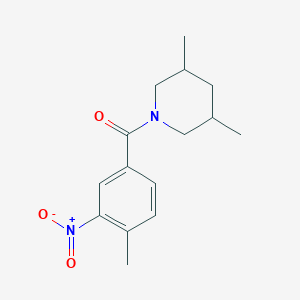

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

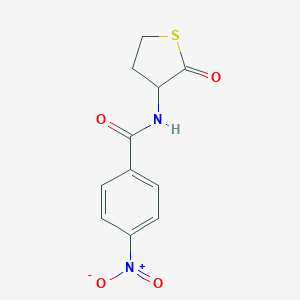

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Propyl 4-[(2,4-dichlorobenzoyl)amino]benzoate](/img/structure/B404847.png)

![Dimethyl 5-{[(4-methoxyphenyl)acetyl]amino}isophthalate](/img/structure/B404862.png)